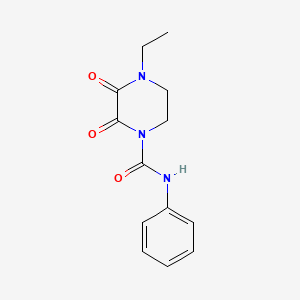

4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

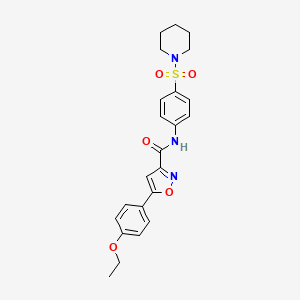

The synthesis pathway for 4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide involves the reaction of 4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stir for an additional 12 hours. The reaction mixture is then filtered to remove the dicyclohexylurea byproduct and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the desired product as a white solid.Molecular Structure Analysis

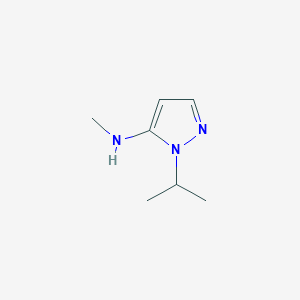

The molecular formula of this compound is C13H15N3O3. The exact mass is 261.11134135 g/mol .Chemical Reactions Analysis

EPAC activates the cAMP signaling pathway, which is involved in various cellular processes . EPAC binds to cAMP and activates downstream signaling pathways, leading to the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 261.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 69.7 Ų . The compound is covalently bonded and has a complexity of 377 .Mecanismo De Acción

Target of Action

It is known that the compound is used as a reagent in the synthesis of amino (thienyl)benzamide derivatives, which are used as histone deacetylase inhibitors . These inhibitors are known to have antitumor activity .

Mode of Action

It is known to be involved in the camp signaling pathway, which is involved in various cellular processes. The compound binds to cAMP and activates downstream signaling pathways, leading to the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac).

Biochemical Pathways

The compound is known to activate the cAMP signaling pathway. This pathway is involved in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. Activation of this pathway can lead to various downstream effects, such as the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac).

Result of Action

Action Environment

It is known that the compound decomposes in water , suggesting that its stability and efficacy may be affected by the presence of water in its environment.

Propiedades

IUPAC Name |

4-ethyl-2,3-dioxo-N-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-2-15-8-9-16(12(18)11(15)17)13(19)14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUREXLVISRXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2929929.png)

![(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol](/img/structure/B2929932.png)

![N-(3-(dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929937.png)

![8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2929938.png)

![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)

![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2929941.png)

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)

![N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2929947.png)

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)